molecular formula C38H44N2O6 B190908 Dauricine CAS No. 524-17-4

Dauricine

Cat. No. B190908
CAS RN: 524-17-4
M. Wt: 624.8 g/mol
InChI Key: AQASRZOCERRGBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dauricine is a plant metabolite, chemically classified as a phenol, an aromatic ether, and an isoquinoline alkaloid . It has been isolated from the Asian vine Menispermum dauricum, commonly known as Asian moonseed, and the North American vine Menispermum canadense, commonly known as Canadian moonseed .


Synthesis Analysis

Dauricine was first synthesized by scientists Tetsuji Kametani and Keiichiro Fukumoto of Japan in 1964, using both the Arndt-Eistert reaction and Bischler-Napieralski reaction .


Molecular Structure Analysis

The molecular formula of Dauricine is C38H44N2O6 .


Chemical Reactions Analysis

Dauricine undergoes metabolic activation to the corresponding quinone methide intermediate, which is suggested to play an important role in dauricine-induced cytotoxicity .


Physical And Chemical Properties Analysis

Dauricine is a yellowish-white powder or crystal. It is soluble in ethanol, methanol, chloroform, acetone, benzene and slightly soluble in ether. Its density is 1.185 g/mL, and it has a melting point of 115 °C .

Scientific Research Applications

Anticancer Properties

Dauricine, a bioactive component from Asiatic Moonseed Rhizome, has demonstrated notable effects in inhibiting cancer cell proliferation and invasion, specifically in colon cancer. It induces apoptosis and suppresses the NF-κB signaling pathway, which is crucial for cell proliferation, anti-apoptosis, invasion, and angiogenesis. This has been observed both in cell studies and in animal models, suggesting dauricine's potential as a treatment for colon cancer (Yang et al., 2010).

Impact on Cardiovascular Health

Dauricine has been found to exert significant effects on cardiovascular health. It has been shown to block cardiac transmembrane Na+, K+, and Ca2+ ion currents, contributing to its antiarrhythmic effects. This blocking action differs from other drugs, as it prolongs the action potential duration in a normal use-dependent manner, making it a potential treatment for arrhythmias (Qian, 2002).

Neuroprotective Effects in Alzheimer's Disease

Dauricine has shown promising neuroprotective effects in models of Alzheimer's disease. It has been observed to reduce amyloid beta accumulation and ameliorate tau hyperphosphorylation, key factors in the progression of Alzheimer's. Its actions also extend to oxidative stress regulation and mitochondrial function, highlighting its potential as a therapeutic agent for Alzheimer's disease (Liu et al., 2018).

Inflammatory and Immune Responses

Dauricine has been shown to inhibit inflammatory responses effectively. It reduces the production of pro-inflammatory cytokines and blocks the NF-κB activation, crucial in the inflammatory process. This effect has been demonstrated in both in vitro and in vivo studies, suggesting its potential as a treatment for inflammatory diseases, including acute lung injury (Qiao et al., 2019).

Antioxidative Properties

The antioxidative effects of dauricine have been observed in various studies. It has been found to reduce oxidative stress and protect against apoptosis, especially in cerebral and neurodegenerative disorders. This highlights its potential utility in protecting neural cells against oxidative damage and in the treatment of disorders associated with oxidative stress (Wang et al., 2019).

Safety And Hazards

Dauricine is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Dauricine has shown significant effects in the prevention and treatment of COVID-19, suggesting its potential medicinal value waiting to be discovered . It also has the potential to prevent inflammatory bone loss induced by lipopolysaccharide .

properties

IUPAC Name

4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H44N2O6/c1-39-15-13-26-20-35(42-3)37(44-5)22-29(26)31(39)17-24-7-10-28(11-8-24)46-34-19-25(9-12-33(34)41)18-32-30-23-38(45-6)36(43-4)21-27(30)14-16-40(32)2/h7-12,19-23,31-32,41H,13-18H2,1-6H3/t31-,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQASRZOCERRGBL-ROJLCIKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H44N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90966808
Record name Dauricine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90966808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

624.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dauricine

CAS RN

524-17-4
Record name Dauricine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=524-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dauricine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dauricine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90966808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 524-17-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DAURICINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QTO90G5W5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dauricine
Reactant of Route 2
Reactant of Route 2
Dauricine
Reactant of Route 3
Reactant of Route 3
Dauricine
Reactant of Route 4
Reactant of Route 4
Dauricine
Reactant of Route 5
Reactant of Route 5
Dauricine
Reactant of Route 6
Reactant of Route 6
Dauricine

Citations

For This Compound
1,630
Citations
L Wang, Z Pu, M Li, K Wang, L Deng, W Chen - Life Sciences, 2020 - Elsevier
… assays with dauricine or paraquat to Aβ 1 – 42 -transgenic worms GMC101 evaluated the protective effect and capacities of dauricine. Overall, our data showed that dauricine could …
Number of citations: 38 www.sciencedirect.com
Z Yang, C Li, X Wang, C Zhai, Z Yi… - Journal of cellular …, 2010 - Wiley Online Library
… that dauricine significantly suppressed colonic tumor growth. Taken together, our results demonstrated that dauricine … These findings provide evidence for a novel role of dauricine in …
Number of citations: 102 onlinelibrary.wiley.com
J Zhao, Y Lian, C Lu, L Jing, H Yuan, S Peng - Journal of …, 2012 - Elsevier
ETHNOPHARMACOLOGICAL RELEVANCE: The roots of Menispermum dauricum have been widely used for the treatment of inflammation, allergy and arrhythmia in China for a long …
Number of citations: 30 www.sciencedirect.com
J Wang, Y Li, XB Zu, MF Chen, L Qi - Asian Pacific journal of tropical …, 2012 - Elsevier
… MTT method was used to detect dauricine anti-tumor effect. RESULTS: Dauricine had an … CONCLUSIONS: Dauricine, the main effective component extracted from asiatic moonseed …
Number of citations: 32 www.sciencedirect.com
J Hu, R Chen, J An, Y Wang, M Liang… - Frontiers in …, 2021 - frontiersin.org
… In vivo, dauricine protected mice from lipopolysaccharide (LPS)-induced acute lung injury. … by dauricine, consistent with what was found in vitro. In summary, we concluded that dauricine …
Number of citations: 6 www.frontiersin.org
MY Wu, SF Wang, CZ Cai, JQ Tan, M Li, JJ Lu… - Oncotarget, 2017 - ncbi.nlm.nih.gov
Autophagy is a cellular bulk degradation pathway implicated in various diseases. Inhibition of autophagy has been regarded as a new therapeutic strategy for cancer treatment, …
Number of citations: 40 www.ncbi.nlm.nih.gov
YB Zhang, HX Fei, J Guo, XJ Zhang… - Oncology …, 2019 - spandidos-publications.com
… investigate the effects of dauricine in a pancreatic cancer … dauricine treatment significantly suppressed tumor growth with no concomitant effect on the spleen index. In addition, dauricine …
Number of citations: 16 www.spandidos-publications.com
X Zhou, YQ Qu, Z Zheng, BYK Law, SWF Mok… - Bioorganic …, 2019 - Elsevier
… were designed and conducted on dauricine by means of carbamation, … dauricine derivatives and identification of novel activators of autophagy from the newly synthesized dauricine …
Number of citations: 15 www.sciencedirect.com
C Shujuan, L Li, Y Yimei, D Zongshun… - Journal of Tongji Medical …, 2000 - Springer
… The results showed that besides the untransformed dauricine… and MS as those of N-desmethyl dauricine (N-ddau). Part of … major organ for dauricine metabolism and part of dauricine is …
Number of citations: 9 link.springer.com
FM Han, ZH Peng, W Song, HM Zhang, MM Zhu… - … of chromatography B, 2007 - Elsevier
A rapid, sensitive and specific liquid chromatographic-electrospray ionization (ESI) tandem ion trap mass spectrometric method has been developed for identification of dauricine and its …
Number of citations: 18 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.